2-Chloro-4-methoxyphenylboronic acid
CAS No.: 219735-99-6
Cat. No.: VC3721796
Molecular Formula: C7H8BClO3
Molecular Weight: 186.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 219735-99-6 |
---|---|
Molecular Formula | C7H8BClO3 |
Molecular Weight | 186.4 g/mol |
IUPAC Name | (2-chloro-4-methoxyphenyl)boronic acid |
Standard InChI | InChI=1S/C7H8BClO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 |
Standard InChI Key | LOCGPWGCRVKCFN-UHFFFAOYSA-N |
SMILES | B(C1=C(C=C(C=C1)OC)Cl)(O)O |
Canonical SMILES | B(C1=C(C=C(C=C1)OC)Cl)(O)O |
Introduction
Chemical Identity and Structure
Basic Identification
2-Chloro-4-methoxyphenylboronic acid is an arylboronic acid derivative featuring a benzene ring with three key substituents: a boronic acid group, a chlorine atom, and a methoxy group. This compound is registered under the CAS number 219735-99-6 . It appears in chemical databases and literature under various synonyms, including 4-Borono-3-chloroanisole, 2-Chloro-4-methoxybenzeneboronic acid, and (2-Chloro-4-methoxyphenyl)boronic acid . The molecular formula of this compound is C7H8BClO3, representing its atomic composition .
Physical and Chemical Properties
2-Chloro-4-methoxyphenylboronic acid possesses several distinguishing physical and chemical characteristics that influence its behavior in various applications. These properties are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C7H8BClO3 |
Molar Mass | 186.4 g/mol |
Physical Appearance | White solid |
Melting Point | 190-196°C |
Boiling Point | 343.4±52.0°C (Predicted) |
Density | 1.32±0.1 g/cm³ (Predicted) |
Flash Point | 162.7°C |
Vapor Pressure | 2.34E-05 mmHg at 25°C |
pKa | 8.66±0.58 (Predicted) |
Refractive Index | 1.544 |
Storage Conditions | Keep in dark place, sealed, dry, at room temperature |
The compound exhibits moderate water solubility but is soluble in many organic solvents, making it suitable for various reaction conditions and synthetic applications . The boronic acid functionality provides unique reactive properties, particularly in coupling reactions and diol binding interactions .
Applications in Research and Industry
Pharmaceutical Development
2-Chloro-4-methoxyphenylboronic acid plays a significant role in pharmaceutical research and development. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, with particular importance in the development of anti-cancer agents . Its structural features allow for the creation of compounds with enhanced drug efficacy and specificity, contributing to the advancement of targeted therapies .
The presence of both the chloro and methoxy substituents provides opportunities for structure-activity relationship studies in medicinal chemistry programs. These functional groups can influence crucial pharmacological properties such as binding affinity, metabolic stability, and bioavailability of resulting drug candidates .
Organic Synthesis Applications
One of the most valuable applications of 2-Chloro-4-methoxyphenylboronic acid is in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between aryl halides and aryl or vinyl borates or boronic acids . The efficiency of this reaction makes it an essential tool for constructing complex organic molecules that would otherwise be challenging to synthesize .
The specific reaction conditions for Suzuki coupling involving 2-Chloro-4-methoxyphenylboronic acid typically include:
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Palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂)
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Base (e.g., sodium carbonate or barium hydroxide)
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Solvent systems (often involving ethanol, toluene, or 1,2-dimethoxyethane)
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Reaction temperatures ranging from 80°C to reflux conditions
Bioconjugation Applications
The boronic acid functionality of 2-Chloro-4-methoxyphenylboronic acid enables selective binding to diols, making it valuable in bioconjugation techniques . This property allows for the development of targeted drug delivery systems where the boronic acid moiety can bind to specific biomolecules containing diol groups . The reversible nature of boronic acid-diol binding offers advantages in creating responsive delivery systems that can release their payload under specific biological conditions .
Material Science Applications
In material science, 2-Chloro-4-methoxyphenylboronic acid contributes to the production of boron-containing polymers with unique properties . These materials exhibit enhanced thermal stability and electrical conductivity, making them suitable for various electronic applications . The boronic acid functionality enables the formation of reversible covalent bonds, which can be exploited in the development of self-healing materials and responsive polymer systems .
Analytical Chemistry Applications
2-Chloro-4-methoxyphenylboronic acid serves as a reagent in various analytical methods, including chromatography and mass spectrometry . Its utility in these techniques aids in the detection and quantification of biomolecules, particularly those containing diol groups that can interact with the boronic acid functionality . This application extends the compound's value beyond synthetic chemistry into analytical and diagnostic fields.
Experimental Procedures and Synthesis Examples
Suzuki-Miyaura Coupling Examples
Several documented examples demonstrate the effective use of 2-Chloro-4-methoxyphenylboronic acid in Suzuki-Miyaura coupling reactions. One notable example involves the reaction with 2-bromo-5-formylthiazole, which proceeds with palladium tetrakistriphenylphosphine as a catalyst in a mixture of dioxane and sodium bicarbonate solution . This reaction exemplifies the compound's utility in heterocycle functionalization, an important process in medicinal chemistry.
Another well-documented procedure involves coupling with 2-benzyloxy-4-chloro-3-nitro-pyridine:
Parameter | Condition |
---|---|
Reactants | 2-benzyloxy-4-chloro-3-nitro-pyridine + 2-chloro-4-methoxyphenylboronic acid |
Catalyst | Pd(PPh₃)₂Cl₂ |
Base | Na₂CO₃ (2M solution) |
Solvents | Ethanol and toluene |
Reaction Time | 5 hours |
Temperature | Reflux |
Yield | 36% |
Product | 2-benzyloxy-4-(2-chloro-4-methoxy-phenyl)-3-nitro-pyridine |
This reaction demonstrates the effectiveness of 2-chloro-4-methoxyphenylboronic acid in modifying heterocyclic structures with moderate yields .
Pyrimidine Synthesis
A particularly efficient application involves the synthesis of substituted pyrimidines, as shown in the following reaction:
Parameter | Condition |
---|---|
Reactants | 4,6-Dichloro-5-aminopyrimidine + 2-chloro-4-methoxyphenylboronic acid |
Catalyst | Pd(PPh₃)₂Cl₂ |
Base | Na₂CO₃ (2M solution) |
Solvents | Ethanol and toluene |
Reaction Time | 5 hours |
Temperature | Reflux |
Yield | 73% |
Product | 6-(2-chloro-4-methoxy-phenyl)-N4-(1-propyl-butyl)-pyrimidine-4,5-diamine |
This high-yielding reaction highlights the effectiveness of 2-chloro-4-methoxyphenylboronic acid in creating complex heterocyclic structures relevant to pharmaceutical development .
Pyrazolo[1,5-a]pyridine Synthesis
The compound has also been used in the synthesis of pyrazolo[1,5-a]pyridine derivatives:
Parameter | Condition |
---|---|
Reactants | 7-bromo-2-ethyl-3-nitropyrazolo[1,5-a]pyridine + 2-chloro-4-methoxyphenylboronic acid |
Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
Base | Barium hydroxide octahydrate |
Solvents | 1,2-dimethoxyethane and water |
Reaction Time | 3 hours |
Temperature | 80°C |
Atmosphere | Nitrogen |
Product | 7-(2-Chloro-4-methoxyphenyl)-2-ethyl-3-nitropyrazolo[1,5-a]pyridine |
This reaction demonstrates the versatility of 2-chloro-4-methoxyphenylboronic acid in diverse coupling reactions under varied conditions .
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